molecular formula C17H24N2O3S B2591434 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide CAS No. 2034426-68-9

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide

Cat. No. B2591434
CAS RN: 2034426-68-9
M. Wt: 336.45
InChI Key: RLFVWEMUYDROQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of the given compound, has been a subject of research . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of compounds similar to the given compound has been analyzed . The 8-azabicyclo[3.2.1]octane scaffold is a key part of these structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold have been studied . These reactions often involve the enantioselective construction of an acyclic starting material .

Scientific Research Applications

Synthesis Techniques and Intermediates

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide is a compound involved in various synthetic pathways, demonstrating its utility in constructing complex molecular architectures. For instance, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate undergoes atom-transfer radical cyclizations with N-BOC-allylamine to produce substituted 3-azabicyclo-[3.3.0]octanes, highlighting a method to achieve annulation products containing carbonyl or exo-methylene functionality, where phenylsulfonylacetates serve as surrogates for acyl radicals in synthesis (Flynn, Zabrowski, & Nosal, 1992).

Antimicrobial Applications

Compounds bearing the sulfonamide moiety, similar to this compound, have been synthesized for antimicrobial purposes. A study synthesized new heterocyclic compounds incorporating sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities, indicating the potential of such compounds in antimicrobial research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Polymer Science

In the realm of polymer science, a bicyclic oxalactam similar to this compound was anionically polymerized, resulting in hydrophilic polyamide with an acyllactam-type growable chain end. This polymer demonstrated potential for functionalization and was used as an activator in the polymerization of 2-pyrrolidone, indicating its utility in developing novel polymeric materials (Hashimoto, Sumitomo, & Shinoda, 1988).

Molecular Recognition

The molecular recognition capabilities of compounds structurally related to this compound have been explored. For example, the complexation of p-sulfonatocalix[4]arene with various bicyclic azoalkanes demonstrated the significance of spherical shape complementarity in molecular recognition, providing insights into the design of new host-guest systems for chemical sensing or separation technologies (Bakirci, Koner, & Nau, 2005).

Medicinal Chemistry

In medicinal chemistry, the structural elements of this compound contribute to the discovery of novel therapeutic agents. For instance, the exploration of 1-azabicyclo[2.2.2]oct-3-yl derivatives for the treatment of cognitive deficits in schizophrenia led to the identification of potent and selective agonists of the alpha7 nicotinic acetylcholine receptor, showcasing the potential of such compounds in addressing complex neurological disorders (Wishka et al., 2006).

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-23(21,22)19-15-8-9-16(19)12-14(11-15)18-17(20)10-7-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFVWEMUYDROQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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